molecular formula C14H21ClO3S B2660647 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride CAS No. 1094512-16-9

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride

Cat. No.: B2660647
CAS No.: 1094512-16-9
M. Wt: 304.83
InChI Key: TWZKVAWLZZLAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride: is a chemical compound with the molecular formula C15H23ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride typically involves the reaction of 3-isopropyl-4-(pentyloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form sulfonamide derivatives.

    Alcohols: Used in substitution reactions to form sulfonate esters.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzenesulfonyl Chloride: Similar structure but lacks the pentyloxy group.

    4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of the pentyloxy group.

    4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the pentyloxy group.

Uniqueness

3-Isopropyl-4-(pentyloxy)benzenesulfonyl chloride is unique due to the presence of both the isopropyl and pentyloxy groups on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other sulfonyl chloride derivatives.

Properties

IUPAC Name

4-pentoxy-3-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKVAWLZZLAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.